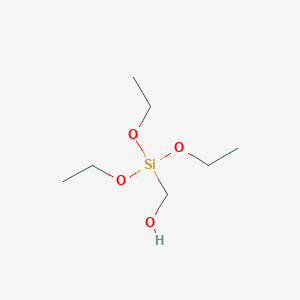
(Triethoxysilyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triethoxysilyl)methanol, also known as hydroxymethyltriethoxysilane, is an organosilicon compound with the molecular formula C7H18O4Si. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: (Triethoxysilyl)methanol can be synthesized through several methods. One common approach involves the reaction of chloromethyltriethoxysilane with water or a suitable alcohol under controlled conditions. The reaction typically proceeds as follows:
ClCH2Si(OEt)3+H2O→HOCH2Si(OEt)3+HCl
This reaction requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound.
化学反应分析
Types of Reactions: (Triethoxysilyl)methanol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and further condensation to form siloxane bonds.
Condensation: It can react with other silanol-containing compounds to form siloxane networks, which are essential in the production of silicone resins and coatings.
Substitution: The ethoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of a catalyst such as an acid or base.
Condensation: Often carried out under mild heating and in the presence of a catalyst to accelerate the reaction.
Substitution: Requires nucleophiles such as amines or alcohols under controlled conditions.
Major Products:
Hydrolysis: Produces silanols and eventually siloxanes.
Condensation: Forms siloxane networks and polymers.
Substitution: Yields various functionalized silanes depending on the nucleophile used.
科学研究应用
(Triethoxysilyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible and biodegradable materials.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties and chemical resistance.
作用机制
The effects of (Triethoxysilyl)methanol are primarily due to its ability to form siloxane bonds through hydrolysis and condensation reactions. These bonds are crucial in creating stable and durable materials. The compound interacts with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of strong covalent bonds that enhance material properties.
相似化合物的比较
(Triethoxysilyl)methanol can be compared with other organosilicon compounds such as:
(Trimethoxysilyl)methanol: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.
(Triethoxysilyl)ethanol: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethoxy groups provide a good balance between hydrolytic stability and reactivity, making it versatile in various chemical processes.
属性
IUPAC Name |
triethoxysilylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEPIADELDNCED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CO)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580928 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162781-73-9 |
Source


|
| Record name | (Triethoxysilyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
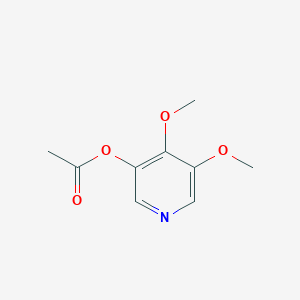
![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)
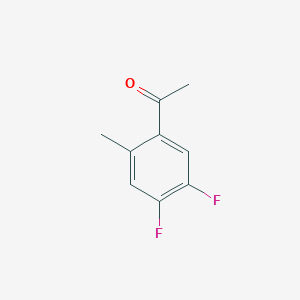

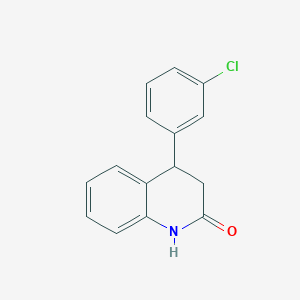
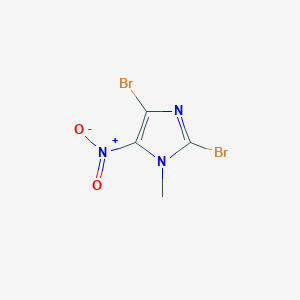
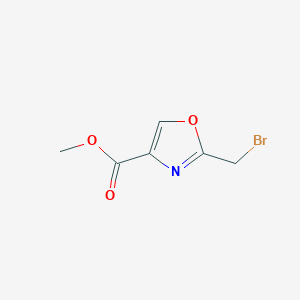

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B63471.png)


